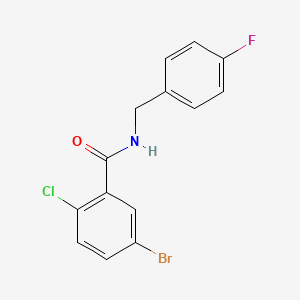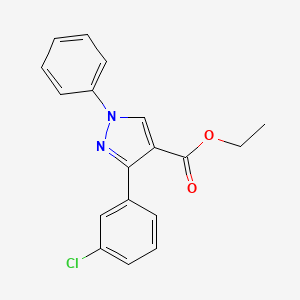![molecular formula C20H16FNO2 B5875604 N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)
N-[4-(benzyloxy)phenyl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-3-fluorobenzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a potent inhibitor of the histone demethylase JMJD3, which plays a critical role in the regulation of gene expression.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-3-fluorobenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. JMJD3 has been shown to play a critical role in the regulation of cancer cell growth and proliferation. Inhibition of JMJD3 with N-[4-(benzyloxy)phenyl]-3-fluorobenzamide has been shown to significantly reduce cancer cell growth and induce apoptosis.
Mecanismo De Acción
N-[4-(benzyloxy)phenyl]-3-fluorobenzamide is a potent inhibitor of JMJD3, which is a histone demethylase that plays a critical role in the regulation of gene expression. JMJD3 is responsible for the removal of methyl groups from lysine 27 on histone 3 (H3K27), which is a critical step in the activation of gene expression. Inhibition of JMJD3 with N-[4-(benzyloxy)phenyl]-3-fluorobenzamide leads to the accumulation of H3K27me3, which is a repressive histone mark that inhibits gene expression.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, N-[4-(benzyloxy)phenyl]-3-fluorobenzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. N-[4-(benzyloxy)phenyl]-3-fluorobenzamide has also been shown to have neuroprotective effects, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide is its high potency and selectivity for JMJD3. This makes it an ideal tool for studying the role of JMJD3 in various biological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide. One area of research is the development of more potent and selective inhibitors of JMJD3. Another area of research is the investigation of the role of JMJD3 in various biological processes, including cancer cell growth and proliferation, inflammatory diseases, and neurodegenerative diseases. Finally, the therapeutic potential of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide should be further explored in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-(benzyloxy)phenyl)acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-fluoroaniline to form the desired product. The overall yield of this synthesis method is approximately 15%.
Propiedades
IUPAC Name |
3-fluoro-N-(4-phenylmethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c21-17-8-4-7-16(13-17)20(23)22-18-9-11-19(12-10-18)24-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJQWSORZBWOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)

![4-(3-{[{2-[1-(4-chlorophenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5875571.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)
![2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5875581.png)
![2-(4-{2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5875582.png)
![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)


![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)
